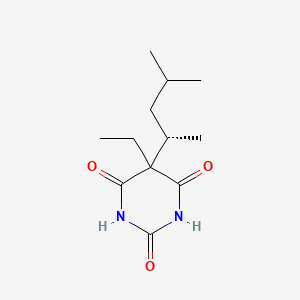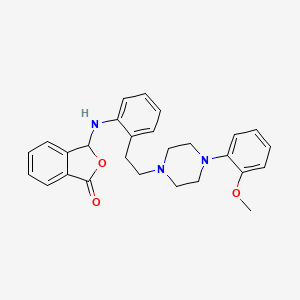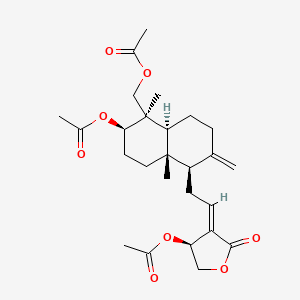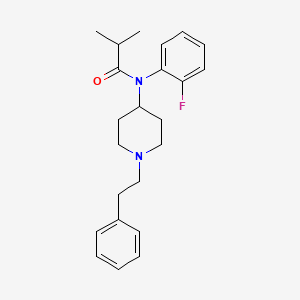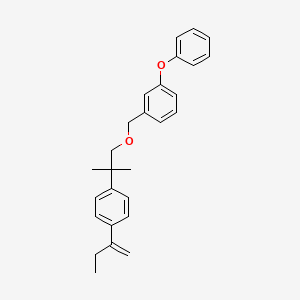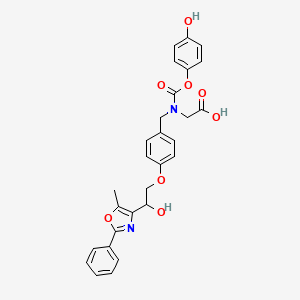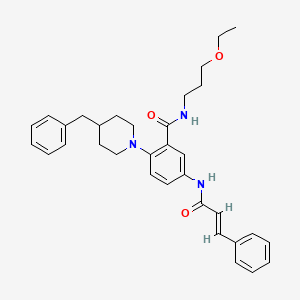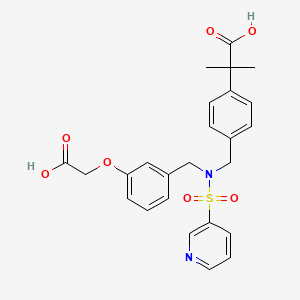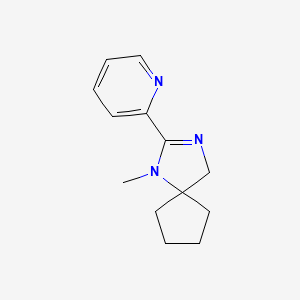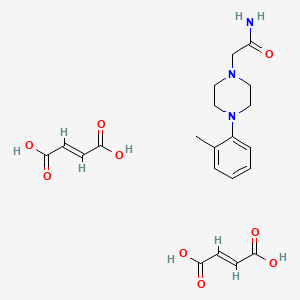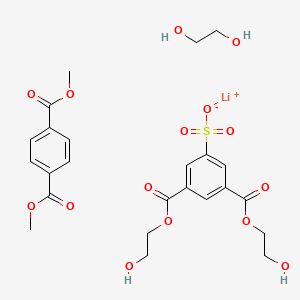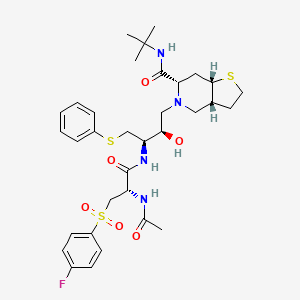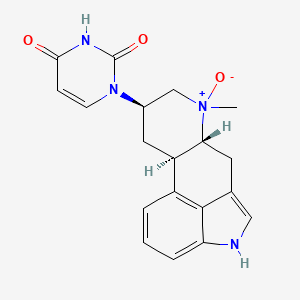
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Ergoline Core: The ergoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials, followed by cyclization and functional group modifications.
Introduction of the Pyrimidinedione Moiety: The pyrimidinedione moiety is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the ergoline core.
Oxidation to Form the N(sup 6)-oxide: The final step involves the oxidation of the nitrogen atom at the 6th position to form the N(sup 6)-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N(sup 6)-oxide back to the parent amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while reduction can yield the parent amine.
Wissenschaftliche Forschungsanwendungen
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergoline Derivatives: Other ergoline derivatives, such as lysergic acid diethylamide (LSD) and ergotamine, share structural similarities with (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide.
Pyrimidinedione Derivatives: Compounds like 5-fluorouracil and uracil also contain the pyrimidinedione moiety.
Uniqueness
What sets this compound apart is its unique combination of the ergoline and pyrimidinedione structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific applications.
Eigenschaften
CAS-Nummer |
121532-43-2 |
|---|---|
Molekularformel |
C19H20N4O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
1-[(6aR,9R,10aR)-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O3/c1-23(26)10-12(22-6-5-17(24)21-19(22)25)8-14-13-3-2-4-15-18(13)11(9-20-15)7-16(14)23/h2-6,9,12,14,16,20H,7-8,10H2,1H3,(H,21,24,25)/t12-,14-,16-,23?/m1/s1 |
InChI-Schlüssel |
SCIZSVSTEYOOKA-BVAWBXFDSA-N |
Isomerische SMILES |
C[N+]1(C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)N5C=CC(=O)NC5=O)[O-] |
Kanonische SMILES |
C[N+]1(CC(CC2C1CC3=CNC4=CC=CC2=C34)N5C=CC(=O)NC5=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


